1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid
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Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a cyclobutane carboxylic acid and a tert-butoxycarbonyl (BOC) protecting group
Preparation Methods
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclobutane Carboxylic Acid: This step involves the formation of the cyclobutane ring, which can be achieved through cycloaddition reactions.
Protection with BOC Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically done using BOC anhydride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutane ring, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The BOC group protects the amine functionality, allowing the compound to participate in specific reactions without unwanted side reactions. The cyclobutane ring provides rigidity to the molecule, influencing its binding interactions and stability.
Comparison with Similar Compounds
Similar compounds to 1-{1-[(tert-butoxy)carbonyl]piperidin-2-yl}cyclobutane-1-carboxylic acid include:
1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]triazole-4-carboxylic acid: This compound features a triazole ring instead of a cyclobutane ring.
2-Methyl-1-[(2-methyl-2-propanyl)oxycarbonyl]-L-proline: This compound has a proline ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-5-4-7-11(16)15(12(17)18)8-6-9-15/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDYUQBRUCSXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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